![molecular formula C31H21N B3218452 11,11-diphenyl-5H-indeno[1,2-b]carbazole CAS No. 1190100-18-5](/img/structure/B3218452.png)

11,11-diphenyl-5H-indeno[1,2-b]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

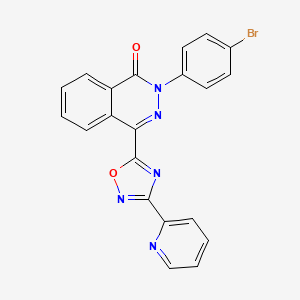

“11,11-diphenyl-5H-indeno[1,2-b]carbazole” is a nitrogen-containing aromatic heterocyclic compound . It has a molecular formula of C31H21N and a molecular weight of 407.51 . It is developed from an indenocarbazole building block .

Synthesis Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The chromophore, 11,11-dimethyl-11H-indeno [1,2-b]indolo [1,2,3-jk]carbazole (IDFL), is developed from an indenocarbazole building block .Molecular Structure Analysis

The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length. Poly (2,7-carbazole) exhibits more extended conjugation length because of the presence of lower bandgap energy values and the presence of poly para phenylene (PPP) like structure .Chemical Reactions Analysis

Carbazole units are more advantageous because of their intriguing properties includes the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.266 and a boiling point of 595.9±19.0 °C . It exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .Mechanism of Action

Future Directions

The predominant objective of this review is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods . Researchers have been studying carbazole (CZ) based polymeric and oligomeric compounds for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

properties

IUPAC Name |

11,11-diphenyl-5H-indeno[1,2-b]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-20-30-26(19-28(25)31)24-16-8-10-18-29(24)32-30/h1-20,32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCPGINTCGPKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C6=CC=CC=C6NC5=C4)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,11-diphenyl-5H-indeno[1,2-b]carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3218371.png)

![N-(2,5-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3218392.png)

![3-(4-Bromophenyl)-8-((2,5-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3218408.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3218420.png)

![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3218424.png)

![N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3218430.png)

![N-(4-isopropylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3218433.png)